N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is a synthetic compound that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring fused to a furan ring
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide is part of a broader category of compounds with benzofuran and tetrahydrofuran structures. These compounds are synthesized through various chemical reactions, including the treatment with alkaline hydrogen peroxide for the synthesis of tetrahydrobenzofuran derivatives, which undergo further chemical transformations, as shown in the study by Lévai et al. (2002) (Lévai et al., 2002). Such compounds' structure and reactivity are crucial for understanding their potential applications in various scientific fields.
Antimicrobial Applications
Benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide, have been investigated for their antimicrobial properties. Idrees et al. (2020) synthesized a series of compounds integrating benzofuran moieties with pyrazole and assessed their antimicrobial effectiveness, highlighting the potential of benzofuran derivatives in combating bacterial infections (Idrees et al., 2020).
Biological Activity and Drug Discovery
Compounds with benzofuran scaffolds are noted for their significant biological activity, making them valuable in drug discovery and medicinal chemistry. For instance, Qin et al. (2017) reported the synthesis of libraries based on benzofuran scaffolds, aiming to identify biologically active compounds for potential therapeutic applications (Qin et al., 2017). This emphasizes the role of benzofuran derivatives in the development of new drugs.
Antituberculosis Study
The antituberculosis activity of benzofuran derivatives has been investigated, highlighting the potential of these compounds in treating tuberculosis. Thorat et al. (2016) synthesized and assessed the antituberculosis efficacy of 3-Methyl-1-Benzofuran-2-Carbohydrazide, demonstrating the therapeutic potential of benzofuran derivatives against tuberculosis (Thorat et al., 2016).
Mechanism of Action
The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide or halohydrin under basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions involving appropriate diols or halohydrins.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBKAFICVVXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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